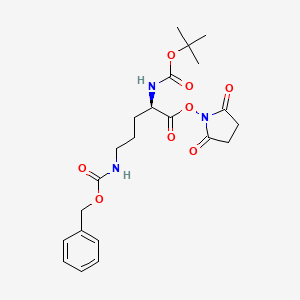![molecular formula C13H26N2O4 B6309236 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid CAS No. 2109172-86-1](/img/structure/B6309236.png)
3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid” is a complex organic molecule. It contains a tert-butyloxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound likely involves the use of the BOC group as a protecting group for amines. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis could also involve the reduction of carboxylic acid derivatives to aldehydes .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the BOC protecting group and the dimethylamino propyl group. The empirical formula of a related compound, 3-(Dimethylamino)propionic acid hydrochloride, is C5H11NO2 · HCl .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the addition and removal of the BOC protecting group. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. A related compound, 3-(Dimethylamino)propionic acid hydrochloride, has a molecular weight of 153.61 .作用机制
Target of Action
It’s known that this compound is atert-butyloxycarbonyl-protected amino acid ionic liquid . These types of compounds are typically used in peptide synthesis .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. A distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhances amide formation in the compound without the addition of a base . This leads to the synthesis of dipeptides in satisfactory yields .
Biochemical Pathways
The compound plays a crucial role in the synthesis of dipeptides . Dipeptides are molecules that consist of two amino acids joined by a single peptide bond. They are involved in various biological processes, including protein synthesis and enzymatic reactions.
Pharmacokinetics
It’s known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties can influence the compound’s bioavailability and its ability to reach its targets.
Result of Action
The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential components in biological systems, serving as building blocks for proteins and playing roles in various biochemical reactions.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents can affect its ability to interact with its targets . Additionally, temperature can influence the compound’s state and reactivity .
未来方向
The future directions for the use of this compound could involve its application in the synthesis of other complex organic molecules. The BOC protecting group is a valuable tool in organic synthesis, and the development of new methods for its addition and removal could expand the range of possible reactions .
属性
IUPAC Name |
3-[3-(dimethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)15(10-7-11(16)17)9-6-8-14(4)5/h6-10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTOTZHVESFYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(Tert-butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)
![3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6309225.png)
![3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)
